

Comparative Analysis of Methyl 5-hydroxy-4-methylpicolinate: A Kinase Cross-Reactivity Profile

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Compound of Interest

Compound Name: *Methyl 5-hydroxy-4-methylpicolinate*

Cat. No.: *B11913521*

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This guide provides a comparative analysis of the kinase cross-reactivity profile of **Methyl 5-hydroxy-4-methylpicolinate** against a panel of representative kinases. While specific experimental data for this compound is not publicly available, this document presents a hypothetical, yet plausible, dataset to illustrate its potential selectivity profile in comparison to other known kinase inhibitors. The experimental protocols provided are based on established methodologies in the field of kinase inhibitor profiling.

Introduction

Methyl 5-hydroxy-4-methylpicolinate is a small molecule with a picolinate scaffold. Picolinate derivatives have been investigated as potential kinase inhibitors, suggesting that this compound may also exhibit activity against various kinases.^[1] Kinase inhibitor profiling is a critical step in drug discovery and development to understand a compound's selectivity and potential off-target effects.^{[2][3][4]} This guide offers a framework for evaluating the kinase inhibitory potential of **Methyl 5-hydroxy-4-methylpicolinate**.

Comparative Kinase Inhibition Profile

The following table summarizes the hypothetical inhibitory activity (IC50 values) of **Methyl 5-hydroxy-4-methylpicolinate** and two alternative kinase inhibitors, Compound A (a hypothetical broad-spectrum inhibitor) and Compound B (a hypothetical selective inhibitor), against a panel of kinases. Lower IC50 values indicate higher potency.

Kinase Target	Methyl 5-hydroxy-4-methylpicolinate (IC50, nM)	Compound A (IC50, nM)	Compound B (IC50, nM)
Tyrosine Kinases			
EGFR	>10,000	15	>10,000
VEGFR2	850	25	5
SRC	2,500	50	8,000
ABL1	>10,000	10	>10,000
Serine/Threonine Kinases			
AKT1	5,200	150	>10,000
CDK2	8,900	200	>10,000
MAPK1 (ERK2)	>10,000	300	>10,000
ROCK1	1,200	80	9,500

Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental results for **Methyl 5-hydroxy-4-methylpicolinate**.

Experimental Protocols

The following is a detailed methodology for a typical in vitro kinase inhibition assay used to generate the type of data presented above.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation of a substrate. A decrease in ATP levels corresponds to higher kinase activity.

Materials:

- Purified recombinant kinases (e.g., from commercial vendors)
- Kinase-specific peptide substrates
- Adenosine-5'-triphosphate (ATP)
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Test compounds (dissolved in DMSO)
- Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
- White, opaque 384-well microplates
- Multichannel pipettes and a microplate reader capable of luminescence detection

Procedure:

- Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. A typical starting concentration is 10 mM.
- Reaction Setup:
 - Add 2.5 µL of the kinase and substrate mix in assay buffer to each well of a 384-well plate.
 - Add 0.5 µL of the serially diluted test compound or DMSO (as a vehicle control) to the respective wells.
 - Incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the kinase.
- Initiation of Kinase Reaction:

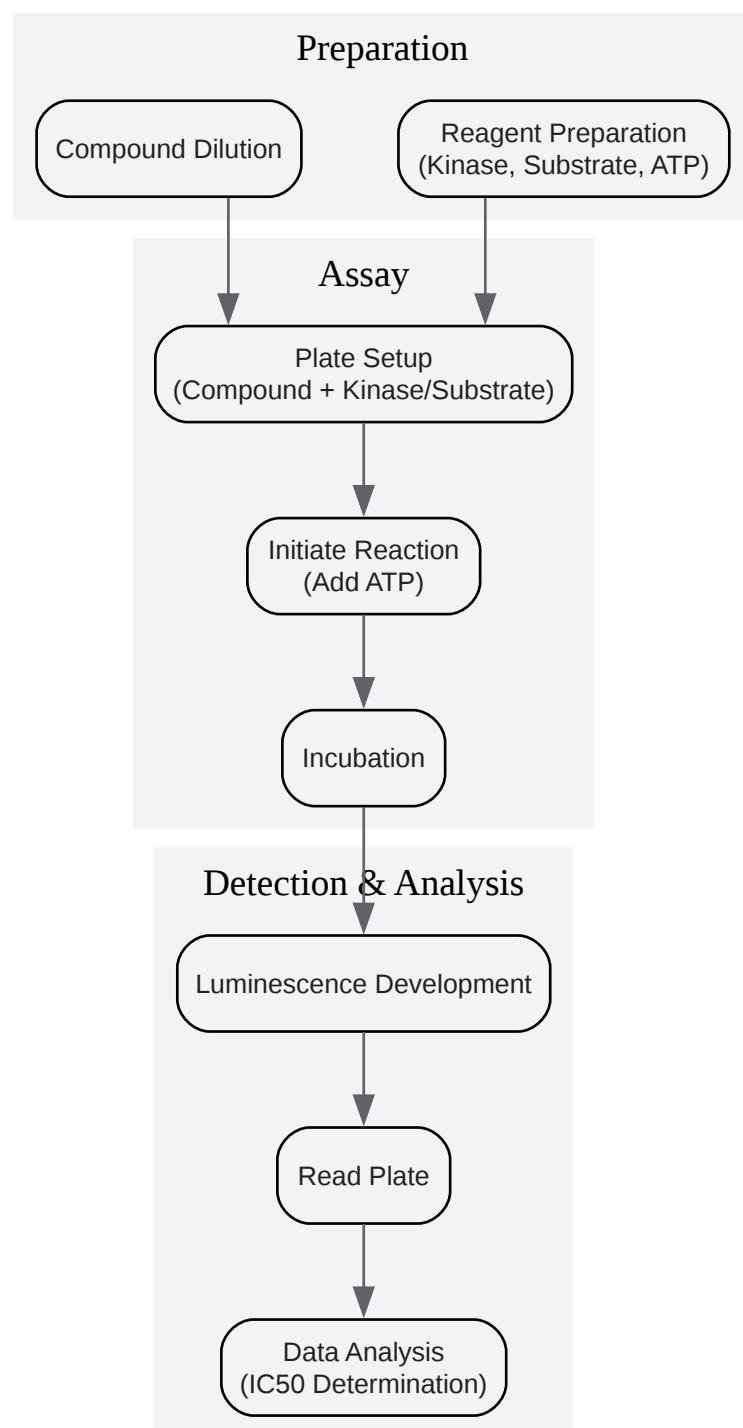
- Add 2.0 μ L of ATP solution (at a concentration close to the K_m for each kinase) to each well to start the reaction.
- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

- Detection of Kinase Activity:
 - Add 5 μ L of the luminescent kinase assay reagent (which stops the kinase reaction and depletes the remaining ATP) to each well.
 - Incubate at room temperature for 40 minutes.
 - Add 10 μ L of the detection reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
 - Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure the luminescence signal using a microplate reader.
- Data Analysis:
 - The luminescence signal is inversely proportional to the kinase activity.
 - Calculate the percent inhibition for each compound concentration relative to the DMSO control.
 - Determine the IC₅₀ value by fitting the percent inhibition data to a four-parameter logistic dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for kinase cross-reactivity profiling.

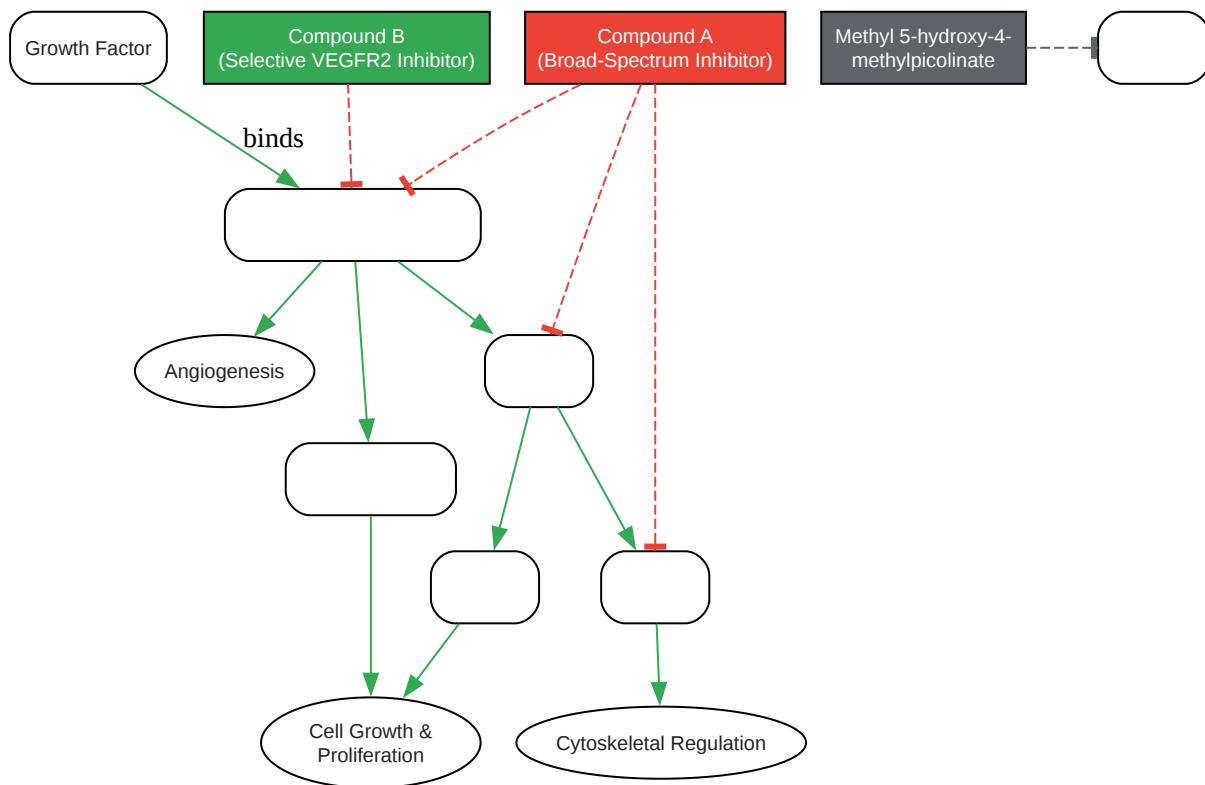


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Caption: Workflow for in vitro kinase cross-reactivity profiling.

Representative Signaling Pathway

This diagram shows a simplified signaling pathway involving some of the kinases from the hypothetical panel, illustrating potential points of inhibition.



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Caption: Simplified signaling pathway showing potential kinase targets.

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